Compound Description: NS8593 acts as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It functions by shifting the apparent Ca2+ dependence of these channels to higher Ca2+ concentrations. []
Relevance: While structurally dissimilar to N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, NS8593 is discussed alongside other compounds targeting ion channels, suggesting a potential area of related biological activity. The research highlights the importance of specific residues in the inner pore vestibule of KCa channels for the modulatory effects of NS8593. This finding emphasizes the significance of structural features in influencing ion channel modulation, a concept relevant to understanding the potential interactions and activity of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide. []
2. 1-Ethyl-2-benzimidazolinone (1-EBIO) []
Compound Description: 1-EBIO is recognized as a positive gating modulator of KCa channels, contrasting with the negative modulation exhibited by NS8593. []
Relevance: Similar to NS8593, the relevance of 1-EBIO stems from its action on ion channels, specifically its contrasting effect as a positive modulator. This difference, despite both compounds targeting KCa channels, underscores the critical role of precise structural features in determining the functional outcome of ion channel modulation. This concept might be insightful in evaluating the structure-activity relationships of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide and its potential interactions with ion channels. []
Compound Description: CyPPA is a well-known positive gating modulator of KCa channels. It is structurally characterized by a cyclohexyl group linked to a pyrimidine ring, which is further substituted with a 3,5-dimethylpyrazole moiety. [, ]
Relevance: CyPPA shares a significant structural resemblance to N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, particularly the presence of the 3,5-dimethylpyrazole moiety. This structural similarity suggests that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide may also interact with KCa channels, potentially as a positive modulator like CyPPA. Further research would be needed to confirm this hypothesis. [, ]
4. Clotrimazole []
Compound Description: Clotrimazole is an antifungal medication that also exhibits interactions with KCa3.1 channels. []
Relevance: Although structurally different from N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, clotrimazole’s ability to modulate KCa3.1 channels, particularly through interaction with specific residues in the inner pore vestibule, highlights the potential for structurally diverse compounds to influence ion channel activity. This information could be relevant when exploring the broader biological activities of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide. []
Compound Description: TRAM-34 is known for its ability to modulate KCa3.1 channels. Its structure features a pyrazole ring substituted with a bulky diphenylmethyl group. []
Relevance: The structural similarity of TRAM-34, particularly the presence of a substituted pyrazole ring, to N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, suggests potential interactions with KCa channels. This connection further emphasizes the potential relevance of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide in the context of ion channel modulation. []
Compound Description: SAG-1.3 is classified as a Smoothened receptor (Smo) agonist. []
Relevance: Though structurally different from N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, SAG-1.3's role as a Smo agonist places it within the realm of compounds influencing the hedgehog (Hh) signaling pathway. This pathway is implicated in various cancers, suggesting a potential area of interest for exploring the biological activities of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, especially given its structural features common to biologically active compounds. []
Compound Description: SANT-1 is an antagonist of the Smoothened receptor (Smo). []
Relevance: SANT-1 shares a significant structural similarity with N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, notably the 3,5-dimethyl-1H-pyrazol-4-yl substructure. This structural resemblance suggests that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide might also exhibit antagonist activity against Smo, affecting the Hh signaling pathway. []
Compound Description: SANT-2 serves as another antagonist of the Smoothened receptor (Smo). It is characterized by a benzimidazole group linked to a chlorophenyl ring, further connected to a tris(ethyloxy)benzamide moiety. []
Relevance: While structurally distinct from N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, SANT-2's function as a Smo antagonist, similar to SANT-1, suggests that compounds with diverse structures can effectively target and modulate the Smo receptor. This observation broadens the scope for understanding potential interactions of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide with Smo and its influence on the Hh pathway. []
Compound Description: SAG-1.5, like SAG-1.3, functions as a Smoothened receptor (Smo) agonist. []
Relevance: Although structurally different from N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, SAG-1.5's role as a Smo agonist, alongside SAG-1.3, emphasizes the significance of the Hh signaling pathway as a potential target for compounds with structural features similar to N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide. This connection further underscores the potential value of exploring the biological activities of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide in relevant biological pathways. []
Compound Description: LY2784544, initially recognized as a kinase inhibitor, was identified as a novel GPR39 agonist. []
Relevance: LY2784544's structure shares a notable similarity with N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, particularly the presence of a substituted pyrazole ring and a chlorofluorobenzyl group. This structural resemblance suggests that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide might also exhibit agonist activity towards GPR39, highlighting a potential shared target. []
Compound Description: GSK2636771, similar to LY2784544, was initially classified as a kinase inhibitor but later identified as a GPR39 agonist. []
Relevance: Although structurally distinct from N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, GSK2636771's identification as a GPR39 agonist alongside LY2784544 emphasizes the potential for structurally diverse compounds to activate this receptor. This finding suggests the need to investigate the interactions of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide with GPR39 and evaluate its potential as an agonist or antagonist at this receptor. []
Compound Description: GPR39-C3 is recognized as a “GPR39-selective” agonist. []
Relevance: Despite structural dissimilarity to N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, GPR39-C3's classification as a GPR39 agonist highlights the existence of compounds capable of selectively activating this receptor. This information could be valuable when investigating potential interactions of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide with GPR39 and determining its potential for selective modulation. []
13. Various derivatives of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine []
Compound Description: These compounds were synthesized and evaluated as potential positive modulators of KCa2 channels, with a focus on subtype selectivity. []
Relevance: This class of compounds, particularly the N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives (2o and 2q), share a high degree of structural similarity with N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide, particularly the presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety attached to a pyrimidine ring. These structural similarities suggest that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide might also exhibit modulatory effects on KCa2 channels, highlighting a potential shared mechanism of action. The subtype selectivity observed with compounds 2o and 2q emphasizes the importance of specific substitutions on the phenyl ring for targeting particular KCa2 channel subtypes, offering insights into potential structure-activity relationships for N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.